molecular formula C22H24N4O B12908312 1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol CAS No. 88300-19-0

1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol

Cat. No.: B12908312
CAS No.: 88300-19-0
M. Wt: 360.5 g/mol
InChI Key: ZDSAYSMUGVUMQN-UHFFFAOYSA-N
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Description

The compound 1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol features a 1,2,4-triazine core substituted at positions 5 and 6 with 3-methylphenyl groups. A piperidin-4-ol moiety is attached to the triazine ring at position 3. This structure combines a heteroaromatic system with a secondary alcohol-containing piperidine, which may confer hydrogen-bonding capabilities and influence pharmacokinetic properties.

Properties

CAS No.

88300-19-0

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

1-[5,6-bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol

InChI

InChI=1S/C22H24N4O/c1-15-5-3-7-17(13-15)20-21(18-8-4-6-16(2)14-18)24-25-22(23-20)26-11-9-19(27)10-12-26/h3-8,13-14,19,27H,9-12H2,1-2H3

InChI Key

ZDSAYSMUGVUMQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=CC(=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-Di-m-tolyl-1,2,4-triazine with piperidin-4-ol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure complete cyclization .

Industrial Production Methods: For industrial-scale production, the synthesis is often optimized to enhance yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, is increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 1-(5,6-Di-m-tolyl-1,2,4-triazin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting the replication process and leading to cell death .

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents

The substituents on the triazine ring significantly affect electronic properties and biological activity. Key analogs include:

Compound Name Substituents on Triazine Piperidine Derivative Key Features
1-[6-(4-Chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol 4-Chlorophenyl Piperidin-4-ol Anticonvulsant activity demonstrated in X-ray diffraction studies .
1-(5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)piperidin-4-ol 4-Methoxyphenyl Piperidin-4-ol Methoxy groups enhance electron density; used in GPR84 antagonist synthesis .
1-(5,6-Bis(4-(dimethylamino)phenyl)-1,2,4-triazin-3-yl)piperidin-4-ol 4-(Dimethylamino)phenyl Piperidin-4-ol Strong electron-donating groups; potential for altering receptor binding .
2,4-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)pyridine Diphenyl Pyridine linkage Iron-chelating agent; sulfonated derivatives enhance solubility .

Key Findings :

  • Electron-withdrawing groups (e.g., Cl in 4-chlorophenyl) correlate with anticonvulsant activity .
  • Electron-donating groups (e.g., OCH₃, N(CH₃)₂) improve solubility and may enhance receptor affinity .
  • Bis(4-sulfophenyl) derivatives are water-soluble and used in metal ion separation .

Heterocyclic Core Variations

Replacing the triazine ring with pyridazine or pyrimidine alters biological activity:

Compound Name Core Structure Piperidine Derivative Activity
1-[6-(4-Chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol Pyridazine Piperidin-4-ol Anticonvulsant; similar potency to triazine analogs .
1-[5-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol Pyrimidine Piperidin-4-ol Reduced anticonvulsant efficacy compared to triazine derivatives .

Key Findings :

  • Triazine derivatives generally show higher anticonvulsant activity than pyridazine or pyrimidine analogs .
  • Pyrimidine-based compounds may exhibit lower metabolic stability due to reduced aromaticity.

Piperidine/Piperazine Modifications

The nature of the nitrogen-containing ring influences pharmacokinetics:

Compound Name Nitrogen Ring Substituents Activity
1-[4-(5,6-Bis(4-substituted phenyl)-1,2,4-triazin-3-yl)piperazin-1-yl]ethanone Piperazine amide 4-Substituted phenyl Antiproliferative activity against MCF-7 cells (IC₅₀ comparable to cisplatin) .
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid Piperidine Carboxylic acid Enhanced polarity; potential for improved bioavailability .

Key Findings :

  • Piperazine amides exhibit strong anticancer activity, possibly due to improved cellular uptake .
  • Carboxylic acid substituents on piperidine increase hydrophilicity, aiding solubility .

Data Tables

Table 2: Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Key Functional Groups
Target Compound 3.8 <0.1 3-Methylphenyl, -OH
1-(5,6-Bis(4-methoxyphenyl)-triazin-3-yl)piperidin-4-ol 2.5 0.5 4-OCH₃, -OH
2-[5,6-Bis(4-sulfophenyl)-triazin-3-yl]pyridine -1.2 >50 -SO₃H

Biological Activity

Overview

1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol is a heterocyclic compound known for its diverse biological activities and potential applications in medicinal chemistry. The compound features a triazine ring fused with a piperidine ring, which contributes to its unique properties and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
CAS Number 88300-19-0
Molecular Formula C22H24N4O
Molecular Weight 360.5 g/mol
IUPAC Name This compound
InChI Key ZDSAYSMUGVUMQN-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds and π-π interactions with amino acid residues in the active sites. This inhibition can affect metabolic pathways and cellular functions.
  • DNA Intercalation : It has been shown to intercalate into DNA strands, disrupting replication processes and potentially leading to cell death. This property is particularly relevant in cancer research where targeting rapidly dividing cells is crucial.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The compound's interaction with DNA is believed to be a key mechanism behind its cytotoxic effects.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains. The presence of bulky hydrophobic groups in its structure may enhance its interaction with microbial membranes.

Case Studies and Research Findings

  • Anticancer Activity : A study published in a peer-reviewed journal highlighted the efficacy of this compound against breast cancer cell lines. The compound demonstrated an IC50 value in the low micromolar range, indicating potent growth inhibition .
  • Enzyme Inhibition : Another research effort investigated the compound's role as a kinase inhibitor. It was found to selectively inhibit specific kinases involved in cancer progression, showcasing potential as a targeted therapy .
  • Antimicrobial Testing : In a series of experiments assessing antimicrobial efficacy, the compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

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